molecular formula C21H17N5O3S2 B2696084 2-((1-benzyl-5-(3-nitrophenyl)-1H-imidazol-2-yl)thio)-N-(thiazol-2-yl)acetamide CAS No. 1234882-44-0

2-((1-benzyl-5-(3-nitrophenyl)-1H-imidazol-2-yl)thio)-N-(thiazol-2-yl)acetamide

Cat. No. B2696084
CAS RN: 1234882-44-0
M. Wt: 451.52
InChI Key: SQAFFXDIMGWRGQ-UHFFFAOYSA-N
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Description

2-((1-benzyl-5-(3-nitrophenyl)-1H-imidazol-2-yl)thio)-N-(thiazol-2-yl)acetamide, also known as BZT-55, is a chemical compound that has gained significant attention in the field of scientific research due to its potential therapeutic applications.

Scientific Research Applications

Synthesis and Evaluation for Antitumor Activity

The compound under discussion shares a structural motif with synthesized derivatives that have been evaluated for their potential antitumor activity. In a study, derivatives bearing different heterocyclic ring systems were screened in vitro against various human tumor cell lines. Among these compounds, those with significant anticancer activity against certain cancer cell lines were identified, highlighting the compound's relevance in the development of potential anticancer agents (Yurttaş, Tay, & Demirayak, 2015).

Cascade Reactions for Heterocyclic Syntheses

Heterocyclic compounds, including those related to the compound of interest, have been synthesized via versatile cascade reactions. These reactions provide a green chemistry approach to developing various heterocyclic compounds efficiently, demonstrating the compound's utility in organic synthesis and potential pharmacological applications (Schmeyers & Kaupp, 2002).

Antibacterial Agent Synthesis

Derivatives of the compound have been synthesized and evaluated for their antibacterial activity. This research indicates the potential of such compounds in developing new antibacterial agents, showcasing the importance of the structural features of these molecules in combating bacterial infections (Ramalingam, Ramesh, & Sreenivasulu, 2019).

Antioxidant and Anti-inflammatory Activities

Similar compounds have been synthesized and assessed for their antioxidant and anti-inflammatory activities. Certain derivatives exhibited notable antioxidant activity in various assays, while others showed significant anti-inflammatory activity. This underscores the potential therapeutic applications of such compounds in managing oxidative stress and inflammation (Koppireddi et al., 2013).

Crystal Structure Analysis

The crystal structure of a related compound, benznidazole, has been analyzed to understand its conformation and intermolecular interactions. Such studies are crucial for drug design, offering insights into the structural basis of the compound's biological activities (Soares-Sobrinho et al., 2008).

Antimicrobial and Antioxidant Synthesis

Further emphasizing the compound's potential in therapeutic applications, derivatives have been synthesized with potent antimicrobial and antioxidant properties. These findings support the exploration of such compounds for developing new treatments against microbial infections and oxidative damage (Naraboli & Biradar, 2017).

properties

IUPAC Name

2-[1-benzyl-5-(3-nitrophenyl)imidazol-2-yl]sulfanyl-N-(1,3-thiazol-2-yl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H17N5O3S2/c27-19(24-20-22-9-10-30-20)14-31-21-23-12-18(16-7-4-8-17(11-16)26(28)29)25(21)13-15-5-2-1-3-6-15/h1-12H,13-14H2,(H,22,24,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SQAFFXDIMGWRGQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)CN2C(=CN=C2SCC(=O)NC3=NC=CS3)C4=CC(=CC=C4)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H17N5O3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

451.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-((1-benzyl-5-(3-nitrophenyl)-1H-imidazol-2-yl)thio)-N-(thiazol-2-yl)acetamide

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